ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various scientific fields. It features a pyrimidine ring substituted with a hydroxy group and a carbamimidamido group attached to a dimethylphenyl moiety. This compound is of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of β-alanines with urea or potassium thiocyanate.
Substitution Reactions:
Esterification: The final step involves the esterification of the pyrimidine derivative with ethyl acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamimidamido group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both hydroxy and carbamimidamido groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[amino-(3,4-dimethylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-25-15(24)9-13-8-14(23)21-17(20-13)22-16(18)19-12-6-5-10(2)11(3)7-12/h5-8H,4,9H2,1-3H3,(H4,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYTNTYZMAUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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